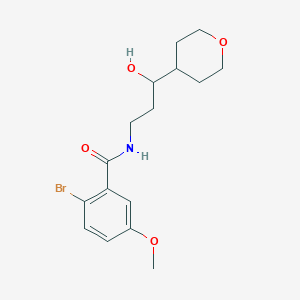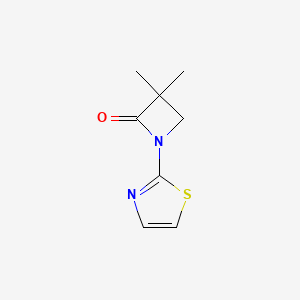
2-bromo-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-5-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-bromo-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-5-methoxybenzamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have interesting properties that make it useful in various fields such as biochemistry, pharmacology, and medicinal chemistry.
Scientific Research Applications
Synthesis Techniques and Chemical Properties
One-pot Synthesis Techniques
Synthesis of Benzamide Derivatives
A study by Bi (2015) on the synthesis and characterization of non-peptide small molecular antagonist benzamide derivatives outlines methods that could be applicable to the compound , focusing on the synthesis from basic chemical reactions and the analysis of its structure and biological activity.
Advanced Chemical Synthesis
Martins et al. (2013) explored brominated trihalomethylenones as precursors for various chemical structures, indicating advanced synthesis methods that might be relevant for creating complex molecules including "2-bromo-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-5-methoxybenzamide" (Martins et al., 2013).
Practical Synthesis for Therapeutic Agents
Ikemoto et al. (2005) described a practical method for synthesizing an orally active CCR5 antagonist, demonstrating the synthesis process, including esterification and amidation steps that could be insightful for similar compounds (Ikemoto et al., 2005).
properties
IUPAC Name |
2-bromo-N-[3-hydroxy-3-(oxan-4-yl)propyl]-5-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO4/c1-21-12-2-3-14(17)13(10-12)16(20)18-7-4-15(19)11-5-8-22-9-6-11/h2-3,10-11,15,19H,4-9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNUNGIFWYXGFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCCC(C2CCOCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid hydrochloride](/img/structure/B2441803.png)

![2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2441806.png)
![N-[[4-ethyl-5-[2-(hydroxyamino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2441807.png)
![2-((1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethan-1-amine hydrochloride](/img/structure/B2441808.png)
![N-[(Z)-(2,4-dichlorophenyl)methylideneamino]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2441810.png)
![[1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]methyl acetate](/img/structure/B2441811.png)

![N-(3,5-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2441816.png)
![N-(2-methoxyethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2441819.png)
![N-cyclopentyl-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2441820.png)

![Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hemioxalate](/img/no-structure.png)